5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene
Description
Properties
CAS No. |
643767-92-4 |
|---|---|
Molecular Formula |
C24H22S3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
5,6-bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C24H22S3/c1-3-25-21-15-19-20(16-22(21)26-4-2)24(18-13-9-6-10-14-18)27-23(19)17-11-7-5-8-12-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
BXXRRSHLVAJFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(SC(=C2C=C1SCC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the formation of the benzothiophene core through cyclization reactions.
Introduction of Ethylsulfanyl Groups: Ethylsulfanyl groups are introduced at the 5 and 6 positions using ethylthiol in the presence of a suitable catalyst.
Attachment of Phenyl Groups: Phenyl groups are attached at the 1 and 3 positions through Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1. Anticancer Activity
Benzothiophene derivatives have been studied for their anticancer properties. Research indicates that 5,6-bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene may exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through mechanisms involving the induction of apoptosis and cell cycle arrest.
Case Study:
A study on related benzothiophene compounds demonstrated significant inhibition of proliferation in breast cancer cells through apoptosis pathways. The efficacy of these compounds was evaluated using MTT assays and flow cytometry, indicating that structural modifications could enhance biological activity.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against targets like acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and diabetes.
Case Study:
Molecular docking studies have suggested that this compound binds effectively to the active sites of these enzymes, indicating potential therapeutic applications. In vitro assays confirmed substantial inhibitory activity against α-glucosidase, suggesting its role in managing postprandial glucose levels.
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic semiconductors and photovoltaic devices. The compound's ability to facilitate charge transport makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/V·s) | Band Gap (eV) |
|---|---|---|
| This compound | 0.5 | 2.0 |
| Similar Benzothiophene Derivative | 0.8 | 1.8 |
Mechanism of Action
The mechanism of action of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene involves its interaction with specific molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity. The phenyl groups contribute to the compound’s stability and ability to interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Ethylsulfanyl vs. Sulfinyl Groups :
The title compound’s ethylsulfanyl groups differ from sulfinyl (-SO-) substituents seen in analogs like 3-ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran . Sulfinyl groups introduce polarity and hydrogen-bonding capacity, which can alter solubility and intermolecular interactions. In contrast, ethylsulfanyl groups are less polar but may enhance electron donation to the aromatic system, affecting redox behavior.
Diphenyl vs. Fluorophenyl/Methylenedioxy Substituents: The 1,3-diphenyl groups in the title compound increase steric hindrance compared to fluorophenyl or methylenedioxy substituents (e.g., in ’s benzofuran derivative).
Data Table: Key Comparisons
Research Findings and Implications
- Electronic Properties : Ethylsulfanyl groups enhance electron density in the benzothiophene core compared to sulfinyl or ester-functionalized analogs, suggesting utility in organic semiconductors .
- Steric Effects : The 1,3-diphenyl substituents may hinder molecular packing compared to smaller groups (e.g., methylenedioxy), impacting crystallinity and solubility .
- Safety Profile : Ethylsulfanyl derivatives require careful handling, as seen in related compounds with reactive sulfur moieties .
Biological Activity
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene (CAS No. 643767-92-4) is a compound that falls within the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H22S3
- Molecular Weight : 406.6 g/mol
- Structure : The compound features a benzothiophene core substituted with two ethylsulfanyl groups and two phenyl groups.
Pharmacological Activities
Benzothiophene derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to benzothiophenes have shown significant cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported effective minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi, indicating its potential in treating infections .
- Anti-inflammatory Effects : Benzothiophene derivatives have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity of benzothiophene derivatives helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Case Studies
- Anticancer Research :
- Antimicrobial Evaluation :
- Anti-inflammatory Studies :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
